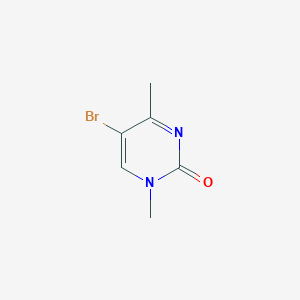
5-Bromo-1,4-dimethylpyrimidin-2(1H)-one
Cat. No. B8380016
Key on ui cas rn:
69849-35-0
M. Wt: 203.04 g/mol
InChI Key: PPFVGFGBEQQNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04395406
Procedure details


Bromine (0.012 mol) was added to an aqueous solution (100 ml) of 1,4-dimethylpyrimid-2-one (0.008 mole) and the reaction mixture left at room temperature for 3 hr before freeze-drying. The residual material was triturated with acetone and recrystallised from water; yield 40%, m.p. 170° C. (decomp.). (Found: C, 25.5; H, 2.9. Calc. for C6H7BrN2O HBr: C, 24.4; H, 2.8).


Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][N:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[N:6][C:5]1=[O:11]>>[CH3:3][N:4]1[CH:9]=[C:8]([Br:1])[C:7]([CH3:10])=[N:6][C:5]1=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.012 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N=C(C=C1)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before freeze-drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual material was triturated with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from water
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(N=C(C(=C1)Br)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
